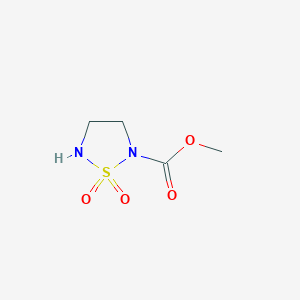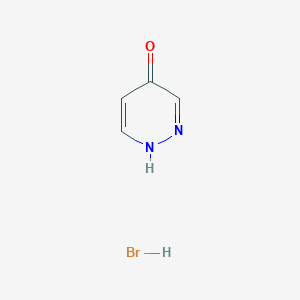
2-Amino-4-(3-hydroxyphenyl)-4-oxobutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-4-(3-hydroxyphenyl)-4-oxobutanoic acid is an organic compound with significant importance in various fields of scientific research This compound is known for its unique structure, which includes an amino group, a hydroxyphenyl group, and a keto group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-(3-hydroxyphenyl)-4-oxobutanoic acid typically involves multi-step organic reactions. One common method includes the condensation of 3-hydroxybenzaldehyde with ethyl cyanoacetate in the presence of ammonium acetate under reflux conditions . This reaction forms an intermediate, which is then subjected to further reactions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, green chemistry approaches, such as using environmentally friendly solvents and catalysts, are often employed to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-(3-hydroxyphenyl)-4-oxobutanoic acid undergoes various types of chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The keto group can be reduced to form alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions involving the amino group.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Various substituted amino derivatives depending on the reagents used.
Scientific Research Applications
2-Amino-4-(3-hydroxyphenyl)-4-oxobutanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its role in enzyme inhibition, particularly kynureninase.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 2-Amino-4-(3-hydroxyphenyl)-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. For example, it acts as an inhibitor of kynureninase, an enzyme involved in the kynurenine pathway of tryptophan metabolism . By inhibiting this enzyme, the compound can modulate the levels of kynurenine and its metabolites, which are implicated in various physiological and pathological processes.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-Amino-4-(3-hydroxyphenyl)-4-oxobutanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it has a unique ability to inhibit kynureninase, making it a valuable tool in studying the kynurenine pathway and its associated diseases.
Properties
IUPAC Name |
2-amino-4-(3-hydroxyphenyl)-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4/c11-8(10(14)15)5-9(13)6-2-1-3-7(12)4-6/h1-4,8,12H,5,11H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUCVFMANPRRLFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C(=O)CC(C(=O)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-Methyl-1H-pyrazolo[3,4-b]pyridin-5-ol](/img/structure/B8012885.png)

![6-(Chloromethyl)benzo[b]thiophene](/img/structure/B8012911.png)


![(3S,5R,6S)-2-(hydroxymethyl)-6-[2-[2-(2-sulfanylethoxy)ethoxy]ethoxy]oxane-3,4,5-triol](/img/structure/B8012935.png)


![2-Bromo-7-fluoroimidazo[1,2-a]pyridine](/img/structure/B8012973.png)
![1-[(5-Bromofuran-2-yl)methyl]azetidine](/img/structure/B8012980.png)
![9-Benzyl-3-oxa-7,9-diazabicyclo[3.3.1]nonane](/img/structure/B8012987.png)
![2-bromothieno[2,3-c]furan-6(4H)-one](/img/structure/B8012995.png)


